Benzyl 3-azidoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

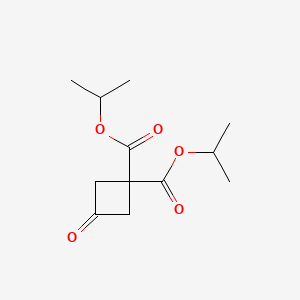

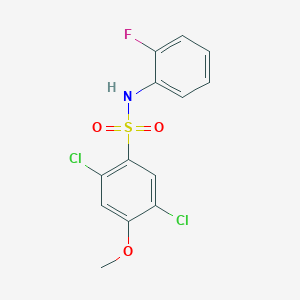

Benzyl 3-azidoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H12N4O2 . It has a molecular weight of 232.24 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC1(CN1C(OCc2ccccc2)=O) . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Benzyl 3-azidoazetidine-1-carboxylate is a compound involved in the synthesis of various novel compounds. For instance, it has been used in the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which is significant in the development of abnormally high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Antibacterial Agents

Azetidine derivatives, closely related to this compound, have been explored in the context of antibacterial agents. 7-Azetidinylquinolones, a class of compounds containing an azetidine moiety, have shown promise as antibacterial agents, especially in their structure-activity relationships (Frigola et al., 1995).

Synthesis of Azido-Triazoles

The compound also finds use in the synthesis of azido-1,2,4-triazoles, a class of heteroarenes with high nitrogen content. These compounds have been analyzed for their thermal decomposition and molecular reactivity, indicating potential applications in materials science (Cardillo et al., 2012).

Plant Physiology Studies

In plant physiology, analogs of this compound, like azetidine 2-carboxylic Acid, have been utilized to investigate the relationship between protein synthesis and ion transport in plants, providing insights into plant biology and potential agricultural applications (Pitman et al., 1977).

Development of Novel Pharmaceuticals

Additionally, azetidine derivatives are significant in the development of novel pharmaceuticals. For example, a new method for synthesizing 1,4-benzodiazepine derivatives, which are crucial in medicinal chemistry, has been established using a reaction involving an azetidine compound (Wang et al., 2008).

Orientations Futures

Azetidines, including Benzyl 3-azidoazetidine-1-carboxylate, have significant potential for future research due to their ubiquity in natural products and importance in medicinal chemistry . They are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . Future research may focus on exploring these potentials further .

Propriétés

IUPAC Name |

benzyl 3-azidoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-14-13-10-6-15(7-10)11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUXPCQDTYJCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)

![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)

![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827903.png)

![2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827904.png)